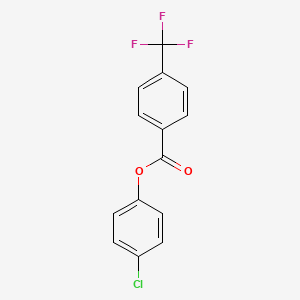

4-Chlorophenyl 4-(trifluoromethyl)benzoate

Description

4-Chlorophenyl 4-(trifluoromethyl)benzoate is a benzoate ester derivative characterized by a 4-chlorophenyl group esterified to a 4-(trifluoromethyl)benzoic acid moiety. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological activity.

Properties

IUPAC Name |

(4-chlorophenyl) 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-11-5-7-12(8-6-11)20-13(19)9-1-3-10(4-2-9)14(16,17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHLRRJMXBVNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 4-chlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling reaction.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Hydrolysis: The major products are 4-(trifluoromethyl)benzoic acid and 4-chlorophenol.

Coupling Reactions: Biaryl compounds are formed as the major products.

Scientific Research Applications

4-Chlorophenyl 4-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting the growth of certain fungi and bacteria by disrupting their cell membranes and metabolic pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound | Molecular Formula | ClogP | Melting Point (°C) | Biological Activity (MIC or IC₅₀) |

|---|---|---|---|---|

| 4-Chlorophenyl 4-(trifluoromethyl)benzoate | C₁₄H₈ClF₃O₂ | 6.5 | 120–130 | N/A |

| 4-Chlorophenyl 4-nitrobenzoate | C₁₃H₈ClNO₄ | 5.2 | 95–100 | N/A |

| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 2.8 | 30–35 | Precursor for bioactive esters |

| DFP00173 (AQP3 inhibitor) | C₁₈H₁₃Cl₂F₃N₂O₂ | 6.7 | N/A | IC₅₀ = 0.12 µM (human AQP3) |

Biological Activity

4-Chlorophenyl 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, characterized by the substitution of a hydrogen atom in the carboxyl group with a 4-chlorophenyl group and a trifluoromethyl group on the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in antifungal and antimicrobial applications.

Structural Characteristics

- IUPAC Name : (4-chlorophenyl) 4-(trifluoromethyl)benzoate

- Molecular Formula : C14H8ClF3O2

- Molecular Weight : 300.66 g/mol

Synthesis

The synthesis typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 4-chlorophenol, often utilizing dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. In vitro studies have shown its effectiveness against various fungal strains, including Candida species and filamentous fungi. For instance, derivatives of salicylanilide esters with this compound were evaluated for their antifungal potency, revealing minimum inhibitory concentrations (MIC) ranging from 0.49 µmol/L to higher values depending on the strain tested .

Case Study: Antifungal Evaluation

A study assessed the antifungal activity of several derivatives, including those containing the trifluoromethyl group. The results indicated that:

- The most effective compounds had MIC values below 1 µmol/L against filamentous fungi.

- The presence of the trifluoromethyl group enhanced lipophilicity, contributing to improved membrane penetration and antifungal efficacy.

The biological activity of this compound is attributed to its structural characteristics:

- The trifluoromethyl group increases lipophilicity, facilitating penetration through biological membranes.

- It may interact with specific molecular targets within microbial cells, leading to growth inhibition.

Comparative Analysis

| Compound | Antifungal Activity (MIC µmol/L) | Notes |

|---|---|---|

| This compound | <1 | Effective against filamentous fungi |

| Salicylanilide Derivatives | Varies (0.49 - >3.9) | Some derivatives showed enhanced activity |

| Parent Salicylanilides | Higher MICs | Generally less active than derivatives |

Future Research Directions

Further studies are warranted to explore:

- The full spectrum of biological activities beyond antifungal and antimicrobial effects.

- Structure-activity relationships to optimize efficacy.

- Potential applications in drug development and pharmaceutical intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.